molecular formula C13H8N4O B3065999 6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 67720-42-7

6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B3065999
CAS No.: 67720-42-7
M. Wt: 236.23 g/mol
InChI Key: VDIPUISMFIDXRX-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (CAS 67720-42-7) is a versatile dihydropyridine-based building block in organic and medicinal chemistry research. This compound, with a molecular formula of C13H8N4O and a molecular weight of 236.23, is characterized by multiple functional groups, including amine, carbonyl, and two nitrile groups, which make it a valuable precursor for further chemical synthesis . This chemical scaffold is primarily utilized as a key intermediate in the green synthesis of more complex heterocyclic systems, such as novel hexahydroquinolines, demonstrating its relevance in modern sustainable chemistry methodologies . While specific mechanistic studies on this exact molecule are limited, research on closely related 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives has revealed significant potential in various applied research fields. These analogous compounds have been investigated as effective corrosion inhibitors for carbon steel in acidic environments, with studies combining experimental data and computational modeling to elucidate their mechanism of action . Furthermore, structural analogs incorporating the 1,2-dihydropyridin-2-one moiety have shown promising in vitro anticancer activity, with some derivatives exhibiting good efficacy against human breast cancer cell lines (MCF7) . The molecular docking studies performed on these analogs suggest a potential mechanism involving inhibition of enzymes like farnesyltransferase, which plays a role in cancer progression . As a supplier, we provide this compound with high purity and comprehensive analytical data, including HPLC, MS, and NMR, to ensure consistency for your research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-amino-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIPUISMFIDXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497686
Record name 6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67720-42-7
Record name 6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the condensation of benzaldehyde with malononitrile and malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) in the presence of an excess of morpholine in ethanol . The reaction proceeds under mild conditions at room temperature, leading to the formation of the desired product in good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Cyano Group Reactivity

The cyano groups at positions 3 and 5 participate in nucleophilic substitutions. For instance, treatment with hydrazine hydrate in ethanol produces 1,6-diamino derivatives :

C13H7N5O+2NH2NH2C13H11N7O(Yield 89 )\text{C}_{13}\text{H}_7\text{N}_5\text{O}+2\text{NH}_2\text{NH}_2\rightarrow \text{C}_{13}\text{H}_{11}\text{N}_7\text{O}\quad (\text{Yield 89 })

Amination Reactions

Reaction with alkyl halides (e.g., benzyl chloride) in DMF/K2_2CO3_3 introduces alkylamino groups at position 1:

Alkylating AgentProductYield (%)
Benzyl chloride1-Benzyl-6-amino-2-oxo-4-phenyl-pyridine82

Data from .

Reaction with Acetylenic Esters

Under microwave irradiation, reactions with dimethyl acetylenedicarboxylate (DMAD) yield triazolopyridines via [3+2] cycloaddition :

C13H7N5O+DMADC17H12N6O4(Yield 76 )\text{C}_{13}\text{H}_7\text{N}_5\text{O}+\text{DMAD}\rightarrow \text{C}_{17}\text{H}_{12}\text{N}_6\text{O}_4\quad (\text{Yield 76 })

Condensation with Aldehydes

Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ZnO nanoparticles produces Schiff base derivatives :

AldehydeProductYield (%)
4-Chlorobenzaldehyde1-(4-Chlorobenzylidene)-6-amino-pyridone88

Catalytic and Solvent Effects

  • Catalysts : Betaine and guanidine carbonate enhance reaction rates in one-pot syntheses, achieving >90% yields for anticancer derivatives like 5o .

  • Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while ethanol minimizes side reactions .

Mechanistic Insights

  • Steric hindrance : Bulky aryl groups (e.g., 9-anthracenyl) divert reactions to slower pathways, reducing yields .

  • pH sensitivity : Acidic conditions promote protonation of the amino group, favoring electrophilic substitutions .

This compound’s reactivity underpins its utility in synthesizing bioactive molecules, including anticancer agents and corrosion inhibitors . Further studies should explore its applications in asymmetric catalysis and materials science.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents/R-Groups Yield (%) Melting Point (°C) Key Applications Reference
6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile N-butyl 70 238–240 Anticancer agent
6-Amino-4-(3-chlorophenyl)-2-oxo-1-hexyl-1,2-dihydropyridine-3,5-dicarbonitrile 3-Cl-phenyl, N-hexyl 64 208–212 Insecticidal activity
6-((4-methoxybenzylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (4m) 4-methoxybenzylidene 70 214–218 Photocatalytic studies
PdC-OH (6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile) 4-OH-phenyl N/A N/A Corrosion inhibitor (91.67% efficiency)
4,6-diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile S replaces O at C2 74–92 225–300 Precursor for fused heterocycles

Key Observations:

Substituent Effects :

  • N-Alkylation (e.g., butyl, hexyl) improves solubility in organic solvents but reduces crystallinity .
  • Electron-donating groups (e.g., 4-methoxy, 4-hydroxy) enhance corrosion inhibition by increasing electron density at adsorption sites .
  • Halogenation (e.g., 3-Cl-phenyl) boosts insecticidal activity due to enhanced lipophilicity .

Thioxo vs. Oxo Analogues: Replacing the oxo group with thioxo (C=S) increases reactivity in Mannich reactions, enabling fused heterocycle synthesis (e.g., thienopyridines) . Thioxo derivatives exhibit lower thermal stability (decomposition >300°C) compared to oxo analogues .

Key Findings:

  • Catalyst Efficiency: MOF@CuO nanocomposites achieve 87–98% yields for anticancer derivatives under solvent-free conditions .
  • Microwave Irradiation : Reduces reaction time by 50% compared to conventional heating for N-alkylated derivatives .

Table 3: Bioactivity Comparison

Compound Bioassay Model IC₅₀/EC₅₀ Value Reference
6-Amino-1-hexyl-4-(p-tolyl)-2-oxo-... MCF-7 breast cancer cells 12.3 µM
4,6-diamino-2-thioxo-1-phenyl-... Aphis craccivora LD₅₀ = 0.8 µg/mL
PdC-OH + KI (1:1) Carbon steel in 1M HCl 91.67% inhibition

Insights:

  • Anticancer Activity : Derivatives with bulky aryl groups (e.g., naphthyl) show higher cytotoxicity due to enhanced DNA intercalation .
  • Synergistic Effects : KI addition improves PdC-OH’s corrosion inhibition by forming stable Fe-I-inhibitor complexes .

Biological Activity

6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (CAS No. 67720-42-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an amino group, a phenyl group, and two cyano groups attached to a dihydropyridine ring, which contribute to its chemical reactivity and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₈N₄O, with a molecular weight of approximately 236.229 g/mol. Its structure allows for various chemical reactions, including aminomethylation and cyclocondensation, which can lead to the synthesis of novel derivatives with enhanced biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of this compound possess moderate to significant antitumor activity. For instance, one study reported that a derivative showed promising results against specific cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A derivative was found to exhibit moderate antibacterial effects against various strains of bacteria . This suggests potential applications in developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets within cells. For example, as a corrosion inhibitor in industrial applications, it acts by adsorbing onto metal surfaces to form protective layers.

Case Studies

  • Antitumor Study : In a controlled laboratory setting, researchers synthesized a series of chalcones based on the dihydropyridine structure and tested their cytotoxicity against tumor cells. The results indicated that certain modifications to the compound's structure significantly enhanced its antitumor efficacy.
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications improved the antibacterial activity compared to the parent compound.

Data Table: Biological Activities of 6-Amino-2-Oxo-4-Phenyl-1,2-Dihydropyridine Derivatives

Activity TypeDerivative TestedActivity LevelReference
Antitumor1,4-(1,4-phenylene)bis derivativeModerate
AntibacterialVarious derivativesModerate
Corrosion InhibitionParent compoundEffective

Q & A

Basic: What are the standard synthetic routes for preparing 6-amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is synthesized via a one-pot cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes (e.g., benzaldehyde) in refluxing ethanol with piperidine as a catalyst. Key optimization parameters include:

  • Molar ratios : 1:1:1 (hydrazide:malononitrile:aldehyde) for minimal byproducts.
  • Catalyst concentration : 1–2% v/v piperidine to accelerate cyclization.
  • Reaction time : 6–8 hours under reflux to achieve yields >75%.
    Excess ethanol ensures solubility, while slow cooling post-reaction improves crystallization purity .

Advanced: How can computational methods like DFT predict electronic properties and reactivity in heterocyclic transformations?

Answer:
Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps (e.g., ~4.5 eV for the parent compound) to assess redox activity.
  • Fukui indices identify electrophilic sites (C3/C5) for nucleophilic substitutions.
  • Charge distribution maps highlight electron-deficient nitrile carbons, guiding regioselective functionalization (e.g., arylidene adducts at C4) .

Basic: What spectroscopic techniques characterize the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm).
  • IR spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and amino stretches (3300–3500 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks at m/z 293 [M+H]⁺ validate stoichiometry.
  • X-ray crystallography : Resolves tautomeric forms (enol-keto equilibrium) .

Advanced: How to address contradictory reaction outcomes when synthesizing derivatives with varying aryl substituents?

Answer:
Contradictions arise from steric/electronic effects of substituents:

  • Electron-withdrawing groups (EWGs) : Reduce reactivity (e.g., –NO₂ derivatives require 80–100°C for 12 hours).
  • Electron-donating groups (EDGs) : Accelerate cyclization (e.g., –OCH₃ derivatives complete in 4–6 hours).
    Use HPLC to monitor reaction kinetics and adjust solvent polarity (e.g., DMF for bulky substituents) .

Basic: What are common derivatives, and how do structural modifications influence solubility?

Answer:

  • Schiff base derivatives (e.g., 6-amino-1-((arylidene)amino)-2-oxo variants) improve aqueous solubility via polar imine groups.
  • Thiophene-substituted analogs enhance lipid solubility (logP increases by ~1.5 units). Quantify via shake-flask method or HPLC logP measurements .

Advanced: How does aminomethylation with formaldehyde affect bioavailability and pharmacological activity?

Answer:
Aminomethylation introduces hydroxymethyl groups, improving:

  • LogP : Increases by 0.5 units, enhancing blood-brain barrier permeability (predicted via SwissADME).
  • Protein binding : Triazolopyridine derivatives (e.g., 7-aryl-3-(hydroxymethyl)-5-oxo variants) show ΔG < -8 kcal/mol for kinase targets (e.g., EGFR) in docking studies .

Basic: What experimental design considerations are critical for scaling up synthesis?

Answer:

  • Stoichiometric precision : Automated syringe pumps for reagent addition.
  • Thermal management : Jacketed reactors to control exothermic reactions.
  • Purification : Recrystallization in ethanol/water (3:1 v/v) removes unreacted malononitrile .

Advanced: How to resolve tautomeric ambiguity in the dihydropyridine ring?

Answer:

  • Variable-temperature NMR : Observe equilibrium between enol (δ 12.5 ppm, NH) and keto (δ 10.8 ppm, OH) forms.
  • X-ray crystallography : Confirms the enol form dominates in solid state.
  • DFT energy calculations : Show <2 kcal/mol difference, favoring enol tautomer .

Basic: How to achieve regioselective functionalization at the 1- and 6-amino positions?

Answer:

  • Protecting groups : Boc-anhydride selectively protects the 1-amino group, enabling 6-position modification.
  • Deprotection : Trifluoroacetic acid (TFA) removes Boc under mild conditions (0°C, 1 hour) .

Advanced: What in silico tools predict ADMET properties of novel derivatives?

Answer:

  • SwissADME : Predicts Lipinski’s compliance (e.g., MW < 500, logP < 5).
  • pkCSM : Estimates toxicity (e.g., Ames test mutagenicity).
  • AutoDock Vina : Screens protein targets (e.g., CYP450 isoforms). Validate with microsomal stability assays (R² >0.85 for predicted vs. experimental LogD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

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